molecular formula C14H11ClO4S2 B13058604 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate

Cat. No.: B13058604
M. Wt: 342.8 g/mol
InChI Key: JCAYIQYVBBLORM-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate is a complex organic compound that belongs to the class of thienothiopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a 2-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzoates .

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H11ClO4S2

Molecular Weight

342.8 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 2-chlorobenzoate

InChI

InChI=1S/C14H11ClO4S2/c15-11-4-2-1-3-9(11)13(16)19-12-5-7-20-14-10(12)6-8-21(14,17)18/h1-5,7,12H,6,8H2

InChI Key

JCAYIQYVBBLORM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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